molecular formula C8H8Br2O B1345663 2,4-Dibromo-5-methoxytoluene CAS No. 5456-94-0

2,4-Dibromo-5-methoxytoluene

Cat. No. B1345663
CAS RN: 5456-94-0
M. Wt: 279.96 g/mol
InChI Key: CDLNHQVKSMDSAI-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methoxytoluene, also known as 1,5-dibromo-2-methoxy-4-methylbenzene, is a chemical compound with the molecular formula C8H8Br2O and a molecular weight of 279.96 . It is used for research and development purposes .


Molecular Structure Analysis

The IUPAC name of 2,4-Dibromo-5-methoxytoluene is 1,5-dibromo-2-methoxy-4-methylbenzene . The InChI code is 1S/C8H8Br2O/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

2,4-Dibromo-5-methoxytoluene has a boiling point of 152/15 Torr and a melting point of 75-76 . It is a colorless to light yellow liquid .

Scientific Research Applications

Electrosynthesis Enhancement

Research highlights the application of 2,4-Dibromo-5-methoxytoluene derivatives in electrosynthesis, specifically in the optimization of electrochemical processes. The anode oxidation of 4-methoxytoluene derivatives has been studied for the intensification of organic electrosynthesis processes. A high-pressure, single-pass high-conversion electrochemical cell demonstrated significant improvements in reactant conversion, selectivity, and efficiency. This process showcased the potential for these compounds in facilitating more efficient and high-yield electrosynthetic applications (Attour et al., 2011).

Corrosion Protection

Another application of 2,4-Dibromo-5-methoxytoluene derivatives involves corrosion protection. Poly-m-methoxytoluene (PMMT) coatings derived from methoxytoluene compounds have been explored for their efficacy in protecting stainless steel against corrosion. These coatings, synthesized through anodic oxidation, offer a sacrificial layer to mitigate corrosion, albeit with limitations in efficiency. This research suggests the potential of methoxytoluene derivatives in developing protective coatings for metal surfaces (Trabelsi et al., 2005).

Conducting Polymer Synthesis

Methoxytoluene derivatives also find application in the synthesis of conducting polymers. The electropolymerization of m-methoxytoluene, for instance, leads to the formation of conducting polymers that exhibit photoluminescence with maximum emission peaks in the near IR region. Such polymers, obtained through repetitive potential sweeping and chronoamperometric analysis, show promise in the development of photoluminescent materials and devices (Bergaoui et al., 2002).

Organic Synthesis and Heterocycles

Methoxytoluene derivatives are crucial intermediates in organic synthesis, particularly in the regiospecific allylic bromination of methoxytoluene compounds. These processes yield high-purity and high-yield compounds that are instrumental in the synthesis of heterocycles. The versatility of these reactions underscores the significance of 2,4-Dibromo-5-methoxytoluene derivatives in expanding the toolkit for organic chemists, enabling the synthesis of complex molecular structures (Martins, 2002).

Safety And Hazards

2,4-Dibromo-5-methoxytoluene is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

1,5-dibromo-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLNHQVKSMDSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202984
Record name 2,4-Dibromo-5-methoxytoluene
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Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-5-methoxytoluene

CAS RN

5456-94-0
Record name 2,4-Dibromo-5-methoxytoluene
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Record name 5456-94-0
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Record name 2,4-Dibromo-5-methoxytoluene
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Record name 5456-94-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GI Feutrill, RN Mirrington… - Australian Journal of …, 1973 - CSIRO Publishing
(±)-Debromolaurinterol acetate (21c) has been synthesized from 2,4- dibromo-5-methoxytoluene by an eight-step sequence which constitutes a formal total synthesis of each of the …
Number of citations: 24 www.publish.csiro.au
H Chihara, N Nakamura - Nuclear Quadrupole Resonance Spectroscopy …, 1997 - Springer
4.2 Substance name index; Copper - Phosphoric, pp. 392-403 Page 1 Substance Name Tab.-Subst.No. Copper, bromo(hexahydro-ZH-azepine2-thione-SI- Cower, bromotris (2-…
Number of citations: 0 link.springer.com
C Cower - Springer
Number of citations: 2

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